molecular formula C10H13NO2 B1618858 n-(5-Methoxy-2-methylphenyl)acetamide CAS No. 50868-75-2

n-(5-Methoxy-2-methylphenyl)acetamide

Cat. No. B1618858
CAS RN: 50868-75-2
M. Wt: 179.22 g/mol
InChI Key: VKLYSIQGYYNIHS-UHFFFAOYSA-N
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Description

“N-(5-Methoxy-2-methylphenyl)acetamide” is a unique chemical compound with the molecular formula C10H13NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of “n-(5-Methoxy-2-methylphenyl)acetamide” involves the use of 5-Methoxy-2-methylaniline . The method for preparing in vivo formulation involves taking μL DMSO master liquid, then adding μL PEG300, mixing and clarifying, then adding μL Tween 80, mixing and clarifying, then adding μL saline, mixing and clarifying .


Molecular Structure Analysis

The molecular structure of “n-(5-Methoxy-2-methylphenyl)acetamide” is represented by the SMILES string COC1=CC=C©C=C1NC©=O . The InChI representation is 1S/C10H13NO2/c1-7-4-5-10(13-3)9(6-7)11-8(2)12/h4-6H,1-3H3,(H,11,12) .

Scientific Research Applications

  • Metabolism and Herbicidal Activity :

    • Studies on chloroacetamide herbicides, such as metolachlor [2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide], have focused on their metabolism in liver microsomes and their herbicidal efficacy. For instance, human and rat liver microsomes metabolize these herbicides, with specific cytochrome P450 isoforms responsible for the human metabolism of acetochlor, butachlor, and metolachlor (Coleman, Linderman, Hodgson, & Rose, 2000).
  • Soil Interaction and Agricultural Impact :

    • The soil reception and activity of chloroacetamide herbicides, such as acetochlor and metolachlor, are significantly influenced by factors like wheat straw coverage and irrigation. These herbicides show varying degrees of retention and herbicidal activity, which are crucial for agricultural practices (Banks & Robinson, 1986).
  • Adsorption and Mobility in Soil :

    • Research on the adsorption and mobility of chloroacetamide herbicides in soil, considering soil properties, reveals insights into their environmental behavior. Studies have shown that their adsorption is correlated with soil organic matter and clay content, impacting herbicidal activity and environmental mobility (Peter & Weber, 1985).
  • Fungal Metabolism of Herbicides :

    • Investigations into the metabolism of metolachlor by fungi, such as Cunninghamella elegans, have identified multiple metabolites, indicating the capability of certain fungi to biotransform these herbicides. This research contributes to understanding the biodegradation pathways of such compounds (Pothuluri et al., 1997).
  • Environmental Impact and Photodegradation :

    • Studies on the photodegradation of metolachlor in aquatic environments have shed light on the environmental fate of these herbicides. The research indicates that sunlight can significantly affect the degradation rate of metolachlor in water, influencing its persistence and impact on aquatic ecosystems (Kochany & Maguire, 1994).

Safety And Hazards

The safety information for “n-(5-Methoxy-2-methylphenyl)acetamide” indicates that it is advisable to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves .

properties

IUPAC Name

N-(5-methoxy-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-4-5-9(13-3)6-10(7)11-8(2)12/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLYSIQGYYNIHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282841
Record name n-(5-methoxy-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(5-Methoxy-2-methylphenyl)acetamide

CAS RN

50868-75-2
Record name NSC28376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(5-methoxy-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of triethylamine (2.9 g, 14.4 mmol) and 5-methoxy-2-methylaniline (1.0 g, 7.2 mmol) in DCM (30 mL) at 0° C., was added acetyl chloride (0.57 g, 7.2 mmol) dropwise. The mixture was stirred at room temperature for 1 hour. The reaction was quenched with saturated ammonium chloride aqueous solution, and extracted with DCM. The organic layer was dried over Na2SO4 and concentrated to give N-(5-methoxy-2-methylphenyl)acetamide as needle-shaped crystals. The crude product was used in the next step without further purification.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1 g
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reactant
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0.57 g
Type
reactant
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Name
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Acetic anhydride (5.6 g, 54.66 mmol) was added to a solution of 5-methoxy-2-methyl-phenylamine (5.0 g, 36.44 mmol) in pyridine (30 mL) and the resulting mixture was stirred at room temperature overnight. Water was added and the pH was adjusted to 5 by addition of an aqueous solution of hydrochloric acid (3 M). The resulting mixture was extracted with dichloromethane; the organic layer was separated and washed with a saturated aqueous solution of sodium bicarbonate and with brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to afford 5.93 g of N-(5-methoxy-2-methyl-phenyl)-acetamide as a white solid without further purifications.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Taddei, C Poriel, CJ Moodya - Arkivoc, 2007 - pdfs.semanticscholar.org
Pyridine cores 1a and 1b bearing thiazole rings feature in several natural products such as nosiheptide 2 and are often accessed through tedious synthetic routes. We have developed …
Number of citations: 5 pdfs.semanticscholar.org

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